

A Comparative Analysis of the Biological Activity of DALDA and Its Analogs

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-lysineamide

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A comprehensive guide for researchers and drug development professionals on the evolving landscape of DALDA-related mu-opioid receptor agonists, detailing their comparative receptor binding affinities, functional potencies, and the experimental methodologies used for their evaluation.

DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a potent and highly selective agonist for the mu-opioid receptor (MOR), a key target in pain management.^[1] Its unique chemical structure, characterized by a net positive charge at physiological pH, renders it highly polar and limits its ability to cross the blood-brain barrier. This property has spurred the development of numerous analogs aimed at enhancing its therapeutic potential, particularly for systemic administration and improved analgesic effects. This guide provides a comparative overview of the biological activity of key DALDA analogs, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity of DALDA Analogs

The primary strategy in modifying DALDA has been the substitution of the tyrosine residue at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt), leading to the well-studied analog [Dmt1]DALDA. This single modification results in a significant enhancement of biological activity. Further modifications, particularly at the phenylalanine residue at position 3, have been explored to refine the pharmacological profile of these peptides.

Compound	Ki μ (nM)	Ki δ (nM)	Ki κ (nM)	Selectivity Ratio ($\mu/\delta/\kappa$)	GPI Assay IC50 (nM)	MVD Assay IC50 (nM)	Reference
DALDA	1.69	-	-	-	-	-	[1][2]
[Dmt1]DALDA (8)	0.143	2100	223	1:14700: 1560	0.18 \pm 0.02	19.3 \pm 2.1	[3]
H-Dmt-D-Arg-Dmp-Lys-NH2 (1)	0.00935 \pm 0.0015	105 \pm 13	4.70 \pm 0.11	1:11200: 350	0.15 \pm 0.01	49.8 \pm 5.6	[3]
H-Dmt-D-Arg-1-Nal-Lys-NH2 (5)	0.109 \pm 0.012	297 \pm 35	1.60 \pm 0.18	1:2720:1 4.7	0.11 \pm 0.01	1.83 \pm 0.19	[3]
H-Dmt-D-Arg-2-Nal-Lys-NH2 (6)	0.431 \pm 0.045	530 \pm 62	18.9 \pm 2.1	1:1230:4 3.8	0.45 \pm 0.05	11.2 \pm 1.2	[3]
H-Dmt-D-Arg-Trp-Lys-NH2 (7)	0.152 \pm 0.016	187 \pm 21	19.5 \pm 2.2	1:1230:1 28	0.19 \pm 0.02	1.45 \pm 0.15	[3]

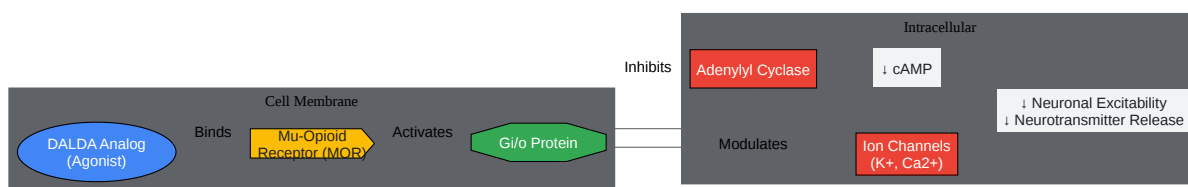
Data presented as mean \pm SEM. Dmp = 2',6'-dimethylphenylalanine, 1-Nal = 3-(1-naphthyl)alanine, 2-Nal = 3-(2-naphthyl)alanine. The numbers in parentheses for [Dmt1]DALDA and other analogs correspond to the compound numbering in the cited reference.

As evidenced in the table, the substitution of Tyr with Dmt in [Dmt1]DALDA results in a significant increase in mu-opioid receptor binding affinity compared to DALDA.[2][4] Further modifications at the Phe3 position have yielded analogs with varied profiles. For instance, substituting Phe3 with Dmp in analog (1) led to a remarkable 15-fold increase in mu receptor binding affinity compared to [Dmt1]DALDA, reaching the low picomolar range.[3] Interestingly,

some modifications, such as the introduction of 1-Nal at position 3, not only maintained high μ affinity but also conferred significant kappa-opioid receptor affinity, creating a mixed μ/κ profile.[3]

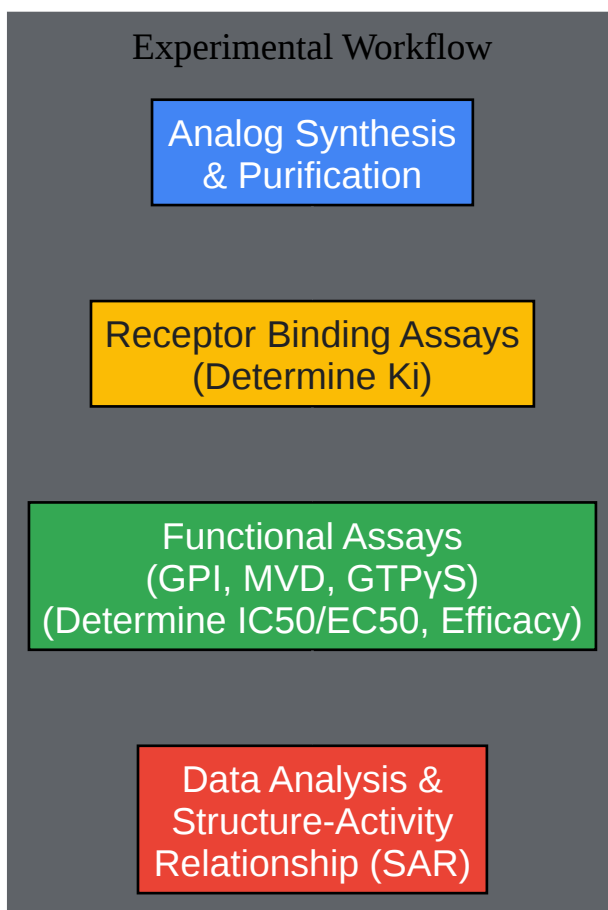
Signaling Pathway and Experimental Workflow

The biological effects of DALDA and its analogs are mediated through the mu-opioid receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesia. The evaluation of these compounds involves a standardized workflow of in vitro assays to determine their binding and functional properties.



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Caption: Mu-opioid receptor signaling pathway activated by DALDA analogs.



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